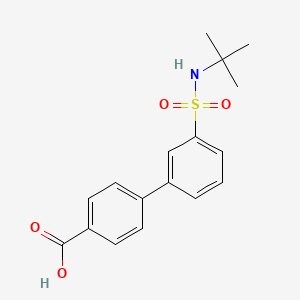![molecular formula C18H19NO4S B6369954 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261942-17-9](/img/structure/B6369954.png)
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (4-PBS-PA), is a novel chemical compound with a wide range of applications in the field of scientific research. It is a white powder with a molecular weight of 340.45 g/mol, and a melting point of 133-135°C. 4-PBS-PA has been used as a reagent for the synthesis of various organic compounds, as well as for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals. 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used as a reagent in the synthesis of various organic compounds, such as piperidines, piperazines, and piperazinones. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and cell signaling pathways. In addition, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in the development of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and antineoplastic agents.
Mecanismo De Acción
The mechanism of action of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to interact with certain proteins, such as cyclophilin A, and to modulate the activity of certain cell signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% have been studied in various cell and animal models. In cell models, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, and to modulate the activity of certain cell signaling pathways, such as the NF-κB pathway. In animal models, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory, antineoplastic, and antiviral effects. In addition, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments. For example, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively potent inhibitor of certain enzymes, and it can interfere with the activity of certain proteins and cell signaling pathways. Therefore, it is important to use caution when using 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments.
Direcciones Futuras
Given the potential of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% as a reagent for the synthesis of organic compounds, as well as its potential applications in the study of biochemical and physiological processes and the development of pharmaceuticals, there are many potential future directions for research. These include further studies of the biochemical and physiological effects of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, as well as studies of its potential applications in the development of new drugs and therapies. In addition, further studies of the mechanism of action of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could provide insight into the development of novel compounds with similar properties. Finally, further studies of the synthesis of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could lead to improvements in the yield and purity of the compound.
Métodos De Síntesis
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-bromobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as potassium carbonate to form 4-(piperidin-1-ylsulfonyl)benzoic acid. The second step involves the reaction of 4-(piperidin-1-ylsulfonyl)benzoic acid with 4-chlorobenzaldehyde in the presence of potassium carbonate to form 4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The third step involves the recrystallization of 4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid from methanol to obtain the desired product.
Propiedades
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)16-6-4-14(5-7-16)15-8-10-17(11-9-15)24(22,23)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQVMPBUDGONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683428 |
Source


|
| Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-17-9 |
Source


|
| Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)







